Cas no 644982-56-9 (3-bromo-5-(methylamino)benzonitrile)
3-bromo-5-(methylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 3-bromo-5-(methylamino)-
- 3-bromo-5-(methylamino)benzonitrile
- SCHEMBL4410714
- EN300-2976310
- DTXSID40739564
- 644982-56-9
-
- MDL: MFCD24608707
- Inchi: 1S/C8H7BrN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3
- InChI Key: QDEPCRANUYFKRR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C=C(C=1)NC
Computed Properties
- Exact Mass: 209.97931
- Monoisotopic Mass: 209.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.8Ų
Experimental Properties
- PSA: 35.82
3-bromo-5-(methylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2976310-1g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 1g |
$642.0 | 2023-09-06 | ||
| Enamine | EN300-2976310-5g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 5g |
$1862.0 | 2023-09-06 | ||
| Enamine | EN300-2976310-10g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 10g |
$2762.0 | 2023-09-06 | ||
| Enamine | EN300-2976310-0.05g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 0.05g |
$539.0 | 2023-09-06 | ||
| Enamine | EN300-2976310-0.1g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 0.1g |
$565.0 | 2023-09-06 | ||
| Enamine | EN300-2976310-0.25g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 0.25g |
$591.0 | 2023-09-06 | ||
| Enamine | EN300-2976310-0.5g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 0.5g |
$616.0 | 2023-09-06 | ||
| Enamine | EN300-2976310-1.0g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 1g |
$642.0 | 2023-05-24 | ||
| Enamine | EN300-2976310-2.5g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 2.5g |
$1260.0 | 2023-09-06 | ||
| Enamine | EN300-2976310-5.0g |
3-bromo-5-(methylamino)benzonitrile |
644982-56-9 | 5g |
$1862.0 | 2023-05-24 |
3-bromo-5-(methylamino)benzonitrile Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 3-bromo-5-(methylamino)benzonitrile
Introduction to 3-bromo-5-(methylamino)benzonitrile (CAS No. 644982-56-9) and Its Applications in Modern Chemical Biology
3-bromo-5-(methylamino)benzonitrile, identified by the chemical abstracts service number 644982-56-9, is a versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic compound features a bromine substituent at the 3-position and a methylamino group at the 5-position of a benzonitrile backbone. Its unique structural attributes make it a valuable building block for synthesizing complex molecules, particularly in the development of novel therapeutic agents.
The benzonitrile core of 3-bromo-5-(methylamino)benzonitrile is a well-known pharmacophore in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of both bromine and methylamino functional groups provides ample opportunities for further chemical modification, enabling the synthesis of a wide array of derivatives with tailored biological activities.
In recent years, 3-bromo-5-(methylamino)benzonitrile has been extensively explored in the synthesis of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are crucial in oncology research. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups into the molecule. This flexibility has been leveraged to develop inhibitors of tyrosine kinases, which play a pivotal role in cancer cell proliferation and signaling.
Moreover, the methylamino group in 3-bromo-5-(methylamino)benzonitrile can be further functionalized to introduce additional pharmacological properties. For example, it can be converted into carbamate or urea derivatives, which are known to exhibit potent activity against enzymes involved in metabolic diseases and inflammation. Recent research has highlighted its role in designing modulators of histone deacetylases (HDACs), which are implicated in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease.
The compound's significance extends beyond oncology and neurology. In the realm of infectious disease research, 3-bromo-5-(methylamino)benzonitrile derivatives have been investigated as potential inhibitors of bacterial and viral enzymes. The benzonitrile moiety is particularly effective in disrupting essential metabolic pathways in pathogens, making it a promising scaffold for antiviral and antibacterial agents. Notably, modifications to the bromine and methylamino substituents have led to compounds with enhanced efficacy against drug-resistant strains of bacteria.
From a synthetic chemistry perspective, 3-bromo-5-(methylamino)benzonitrile exemplifies the importance of strategic functional group placement in drug discovery. The benzonitrile core provides stability while allowing for selective modifications at the 3- and 5-positions. This balance between reactivity and stability has enabled chemists to develop efficient synthetic routes that minimize side reactions and maximize yield. Advanced techniques such as flow chemistry have further enhanced the synthesis of 3-bromo-5-(methylamino)benzonitrile derivatives, enabling high-throughput screening of libraries for drug-like compounds.
The integration of computational methods into drug design has also played a crucial role in optimizing 3-bromo-5-(methylamino)benzonitrile based therapeutics. Molecular modeling studies have been instrumental in predicting binding affinities and identifying optimal analogs for target engagement. By leveraging machine learning algorithms, researchers can rapidly screen large datasets to identify promising candidates for further experimental validation. This interdisciplinary approach has accelerated the translation of laboratory discoveries into clinical applications.
In conclusion, 3-bromo-5-(methylamino)benzonitrile (CAS No. 644982-56-9) represents a cornerstone compound in modern chemical biology and pharmaceutical innovation. Its unique structural features and synthetic accessibility make it an indispensable tool for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new biological targets and mechanisms, the demand for high-quality intermediates like 3-bromo-5-(methylamino)benzonitrile is expected to grow, driving further advancements in drug discovery and development.
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